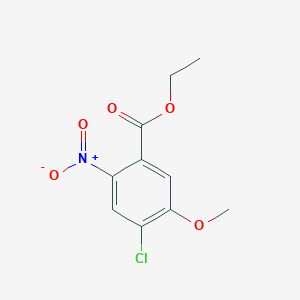
Ethyl 4-chloro-5-methoxy-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C10H10ClNO5 It is a derivative of benzoic acid, featuring a chloro, methoxy, and nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-5-methoxy-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 4-chloro-5-methoxybenzoic acid, followed by esterification with ethanol. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The esterification step involves refluxing the nitrated benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Ethyl 4-chloro-5-methoxy-2-aminobenzoate.
Substitution: Ethyl 4-substituted-5-methoxy-2-nitrobenzoate.
Hydrolysis: 4-chloro-5-methoxy-2-nitrobenzoic acid.
Scientific Research Applications
Ethyl 4-chloro-5-methoxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-5-methoxy-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-nitrobenzoate
- Ethyl 5-methoxy-2-nitrobenzoate
- Ethyl 4-chloro-5-methoxybenzoate
Comparison
Ethyl 4-chloro-5-methoxy-2-nitrobenzoate is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can influence its reactivity and biological activity. Compared to Ethyl 4-chloro-2-nitrobenzoate, the additional methoxy group can provide different electronic and steric effects, potentially leading to varied chemical and biological properties.
Properties
Molecular Formula |
C10H10ClNO5 |
|---|---|
Molecular Weight |
259.64 g/mol |
IUPAC Name |
ethyl 4-chloro-5-methoxy-2-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO5/c1-3-17-10(13)6-4-9(16-2)7(11)5-8(6)12(14)15/h4-5H,3H2,1-2H3 |
InChI Key |
FWXWOTDIPHITIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















